An In-depth Technical Guide to tert-Butyl 5-Bromovalerate
An In-depth Technical Guide to tert-Butyl 5-Bromovalerate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
tert-Butyl 5-bromovalerate is a bifunctional aliphatic ester of significant interest in synthetic organic chemistry and medicinal chemistry. Possessing both a nucleophilically susceptible alkyl bromide and a sterically hindered tert-butyl ester, this compound serves as a valuable building block and linker molecule. The tert-butyl ester group provides robust protection for the carboxylic acid functionality, stable to a variety of reaction conditions but readily removable under acidic treatment. The terminal bromide allows for a range of synthetic transformations, most notably alkylation of nucleophiles. These characteristics make it a key intermediate in the synthesis of complex molecules, including Active Pharmaceutical Ingredients (APIs) and advanced chemical probes such as Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, spectroscopic data, detailed synthesis protocols, and key applications in modern drug discovery.
Chemical and Physical Properties
tert-Butyl 5-bromovalerate is a colorless to light yellow liquid at room temperature. Its key quantitative properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 88987-42-2 | [1][2] |
| Molecular Formula | C₉H₁₇BrO₂ | [2] |
| Molecular Weight | 237.13 g/mol | [1][2] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | ~1.223 g/cm³ (Predicted) | [2] |
| Boiling Point | 93 °C at 1.6 Torr | [2] |
| Flash Point | 126 °C | [3] |
| Solubility | Very slightly soluble in water. Soluble in common organic solvents. | |
| Purity | >97.0% (GC) is commercially available. | [3] |
| Storage | Sealed in a dry, cool, and dark place. | [3] |
Spectroscopic Data
Spectroscopic analysis is critical for the identification and quality control of tert-butyl 5-bromovalerate. The expected data from key analytical techniques are presented below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The proton NMR spectrum provides distinct signals for each type of proton in the molecule. The expected chemical shifts (in ppm) in a CDCl₃ solvent are detailed below.
| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| -C(CH₃ )₃ | ~1.45 | Singlet (s) | 9H |
| -CH₂-CH₂Br | ~1.92 | Quintet (p) | 2H |
| CH₂ -COO- | ~2.25 | Triplet (t) | 2H |
| -CH₂ -Br | ~3.41 | Triplet (t) | 2H |
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¹³C NMR (Carbon NMR): The carbon NMR spectrum provides information on the different carbon environments within the molecule.
| Assignment | Chemical Shift (ppm) |
| -C (CH₃)₃ | ~28.1 |
| -CH₂ -CH₂Br | ~32.0 |
| -CH₂ -COO- | ~33.5 |
| -CH₂-CH₂ -Br | ~35.0 |
| -C (CH₃)₃ | ~80.5 |
| -C =O | ~172.5 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups through their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Functional Group & Vibration Type | Intensity |
| ~2975-2860 | C-H (Aliphatic) Stretch | Medium |
| ~1730 | C=O (Ester) Stretch | Strong |
| ~1367 | C-H (t-Butyl) Bend | Medium |
| ~1150 | C-O (Ester) Stretch | Strong |
| ~650-550 | C-Br Stretch | Medium |
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry of tert-butyl 5-bromovalerate will show a molecular ion peak [M]⁺, but it is often weak. The most prominent peak is typically due to the loss of the tert-butyl group, resulting in a stable carbocation at m/z 57. The presence of bromine is indicated by the characteristic M+2 isotope pattern for bromine-containing fragments.
| m/z Value | Proposed Fragment | Notes |
| 236/238 | [C₉H₁₇BrO₂]⁺ (M⁺) | Molecular ion peak, showing the Br isotope pattern (¹⁹Br/⁸¹Br). |
| 181/183 | [M - C₄H₉]⁺ | Loss of the tert-butyl group. |
| 157 | [M - Br]⁺ | Loss of the bromine atom. |
| 57 | [C₄H₉]⁺ | Base peak, corresponding to the tert-butyl cation. |
Experimental Protocols
Synthesis of tert-Butyl 5-Bromovalerate
This protocol describes the synthesis via esterification of 5-bromovaleric acid using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2]
Workflow Diagram:
Caption: Workflow for the synthesis of tert-butyl 5-bromovalerate.
Materials:
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5-Bromovaleric acid (1.0 eq, 27.62 mmol, 5.0 g)
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tert-Butanol (6.0 eq, 165.75 mmol, 15.8 mL)
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N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq, 33.15 mmol, 6.83 g)
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4-(Dimethylamino)pyridine (DMAP) (0.5 eq, 13.75 mmol, 1.68 g)
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Anhydrous Dichloromethane (DCM)
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Water and Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel, Hexane, Ethyl Acetate
Procedure:
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Dissolve 5-bromovaleric acid (5 g, 27.62 mmol) in anhydrous dichloromethane (DCM).
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Cool the solution in an ice bath with stirring.
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Sequentially add DMAP (1.68 g, 13.75 mmol) and DCC (6.83 g, 33.15 mmol) to the cooled solution.
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Stir the reaction mixture in the ice bath for 30 minutes.
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Add tert-butanol (15.8 ml, 165.75 mmol) to the mixture.
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Remove the ice bath and allow the reaction to stir at room temperature overnight.
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Upon completion, dilute the reaction mixture with DCM. A white precipitate (dicyclohexylurea, DCU) will be present.
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Filter off the DCU precipitate and wash the filtrate sequentially with water and brine.
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Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
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Remove the solvent by rotary evaporation under reduced pressure.
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Purify the crude product by silica gel column chromatography, eluting with a hexane-ethyl acetate (e.g., 1% ethyl acetate in hexane) gradient to yield pure tert-butyl 5-bromovalerate as a light yellow liquid.[2]
Application Protocol: N-Alkylation for PROTAC Linker Synthesis
This protocol demonstrates the use of tert-butyl 5-bromovalerate as an electrophile in a nucleophilic substitution reaction with a secondary amine, a key step in constructing linkers for PROTACs.
Workflow Diagram:
Caption: Workflow for N-alkylation using tert-butyl 5-bromovalerate.
Materials:
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Starting Amine (e.g., a piperazine-containing fragment) (1.0 eq)
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tert-Butyl 5-bromovalerate (1.5 eq)
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Potassium Carbonate (K₂CO₃) (4.0 eq)
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Acetonitrile (MeCN)
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Ethyl Acetate and Brine
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Anhydrous Sodium Sulfate (Na₂SO₄)
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Silica Gel, Dichloromethane, Methanol
Procedure:
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To a solution of the starting amine (1.0 eq) in acetonitrile, add potassium carbonate (4.0 eq).
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Add tert-butyl 5-bromovalerate (1.5 eq) to the suspension.
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Stir the reaction mixture vigorously at an elevated temperature (e.g., 80 °C) overnight.
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Monitor the reaction for the consumption of the starting amine using a suitable method (e.g., TLC or LC-MS).
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with ethyl acetate and wash thoroughly with brine to remove inorganic salts and excess solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel, typically using a dichloromethane/methanol gradient, to afford the desired N-alkylated product.
Applications in Drug Development
The dual functionality of tert-butyl 5-bromovalerate makes it a highly strategic component in the synthesis of modern therapeutics.
Linker for Proteolysis Targeting Chimeras (PROTACs)
The most prominent application is in the construction of PROTACs. A PROTAC is a heterobifunctional molecule with a ligand for a target Protein of Interest (POI) and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. By bringing the POI and E3 ligase into proximity, the PROTAC induces ubiquitination and subsequent degradation of the target protein by the proteasome.
tert-Butyl 5-bromovalerate is an ideal precursor for the flexible, aliphatic linkers frequently used in PROTAC design. The alkyl bromide provides a reactive handle for attachment to one of the ligands (often via N- or O-alkylation), while the tert-butyl ester serves as a stable protecting group. After the linker is attached, the ester can be cleaved under acidic conditions (e.g., with trifluoroacetic acid) to reveal a terminal carboxylic acid, which is then activated (e.g., with HATU) and coupled to the second ligand to complete the PROTAC synthesis.
General Synthetic Intermediate
Beyond PROTACs, the compound is a versatile C5 building block. The bromide can be displaced by a wide range of nucleophiles (e.g., azides, cyanides, thiolates, carbanions) to introduce diverse functionalities. The tert-butyl ester protects the carboxylic acid from reduction, organometallic reagents, and other transformations, allowing for selective manipulation of the bromide-terminated end of the molecule.
Safety and Handling
tert-Butyl 5-bromovalerate should be handled with appropriate safety precautions in a well-ventilated fume hood.
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Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
Conclusion
tert-Butyl 5-bromovalerate is a foundational reagent for the modern medicinal chemist. Its predictable reactivity and the orthogonal nature of its two functional groups provide a reliable platform for the construction of complex molecular architectures. Its role as a linker precursor in the rapidly expanding field of targeted protein degradation with PROTACs highlights its importance and ensures its continued relevance in the development of next-generation therapeutics. The protocols and data provided in this guide offer a technical foundation for its effective use in the research and drug development laboratory.
